5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Description
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a naphthalene substituent at position 5, a trifluoromethyl group at position 7, and an ethyl ester moiety at position 2. This compound is structurally notable for its fused bicyclic core, which confers unique electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the naphthalene ring may contribute to π-π stacking interactions in biological systems .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLKMBVSFAPMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359941 | |
| Record name | 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679830-65-0 | |
| Record name | 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Cyclocondensation Reactions
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation between 1,3-biselectrophilic compounds (e.g., malonic acid derivatives) and NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at positions 2, 3, 5, 6, and 7. For example:
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Malonic acid derivatives react with aminopyrazoles under catalytic conditions (e.g., POCl₃) to form the pyrazolo[1,5-a]pyrimidine core .
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β-diketones have been used to introduce fluorinated substituents like trifluoromethyl groups, enhancing electrophilicity and reactivity .
Pericyclic Reactions
Alternative methods involve pericyclic reactions, such as [4+2] cycloadditions. For instance:
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N-propargylic sulfonylhydrazones undergo copper-catalyzed click reactions followed by intramolecular Diels–Alder reactions to form fused pyrazolo[1,5-a]pyrimidine rings .
Reaction Conditions
Optimal conditions for synthesis often depend on solvent, catalyst, and atmosphere. A key example from ethanol-based reactions highlights the role of acetic acid and oxygen atmosphere:
| Entry | Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Increasing acetic acid equivalents and switching to an oxygen atmosphere significantly improve yields .
Structural Modifications
The trifluoromethyl group at position 7 is introduced via β-diketones, which enhance reactivity and enable selective functionalization . This group’s electron-withdrawing nature improves lipophilicity and binding affinity to biological targets.
Comparative Analysis of Synthetic Approaches
| Method | Key Features | Advantages |
|---|---|---|
| Cyclocondensation | Versatile core formation | High yields, scalable |
| Pericyclic Reactions | Fused ring formation in one pot | Avoids multistep processes |
| β-diketone Integration | Fluorinated substituent introduction | Enhances electrophilicity for reactions |
Functionalization
Post-synthesis modifications include formylation at position 3 using Vilsmeier-Haack reagents or oxidation of alcohol intermediates to aldehydes . These steps expand the compound’s utility in medicinal chemistry.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially contributing to the development of new antibiotics . The structural features of the compound are believed to play a crucial role in its interaction with microbial targets.
Synthetic Methodologies
The synthesis of 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available naphthalene derivatives. The synthetic pathway often includes:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced using reagents such as trifluoroacetic anhydride or via nucleophilic substitution methods.
- Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester form .
Inhibition of Enzymatic Activity
The compound shows promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases that are crucial for tumor growth and metastasis . This suggests potential applications in targeted cancer therapies.
Neurological Applications
Emerging research indicates potential applications in neuropharmacology, where pyrazolo[1,5-a]pyrimidines may modulate neurotransmitter systems or exhibit neuroprotective effects . Further studies are needed to elucidate these mechanisms and their implications for treating neurological disorders.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that compounds with a naphthalene moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-naphthalene counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidines against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibitory effects, suggesting a pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is known to block the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus . This suggests that the compound may act as a modulator of neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester with structurally related pyrazolo[1,5-a]pyrimidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological relevance:
*Note: Molecular weight for the target compound is calculated based on its inferred formula.
Key Comparative Insights:
Substituent Effects on Lipophilicity: The trifluoromethyl (CF₃) group in the target compound and its analogs (e.g., 5-(3-methoxyphenyl)-CF₃ derivative ) significantly increases lipophilicity compared to non-halogenated variants like 5,7-diphenylpyrazolo[1,5-a]pyrimidine . Replacement of CF₃ with difluoromethyl (CHF₂) reduces molecular weight and metabolic resistance but may compromise target binding affinity .
Synthetic Accessibility :
- Compounds with aryl groups (e.g., phenyl, naphthalen-2-yl) at position 5 are typically synthesized via Suzuki-Miyaura coupling or cyclocondensation reactions .
- Cyclopropyl-substituted derivatives require specialized reagents, such as cyclopropylboronic acids, for functionalization .
Naphthalen-2-yl substitution in the target compound may enhance π-stacking in protein-binding pockets, though experimental validation is needed.
Biological Activity
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (CAS No. 679830-65-0) is a complex organic compound notable for its unique structural features and significant biological activities. This compound integrates a trifluoromethyl group and a naphthalene moiety, enhancing its lipophilicity and biological activity, particularly in anticancer applications.
- Molecular Formula : CHFNO
- Molecular Weight : 385.34 g/mol
- Structural Features : The compound consists of a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Colon cancer (HTC-116)
- Mechanism of Action :
-
In Vitro Results :
- Significant cell growth inhibition was observed in ovarian cancer cell lines when treated with the compound.
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have demonstrated anti-inflammatory effects:
- COX Inhibition :
- Safety Profile :
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Trifluoromethyl group; naphthalene moiety | Enhanced lipophilicity; potent anticancer activity |
| 7-(Trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine | Similar trifluoromethyl group; different aryl substitution | Varying pharmacological profiles due to phenyl group |
| 5-Amino-1-Ethyl-Pyrazole-4-Carboxylic Acid Ethyl Ester | Pyrazole core; carboxylic acid functionality | Lacks aromatic substitution; may affect biological activity |
Q & A
Q. What are the optimal synthetic routes for 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-keto esters. Key steps include:
- Precursor Preparation : Use 5-aminopyrazole and naphthalen-2-yl-substituted enaminones (e.g., prepared from trifluoromethyl ketones).
- Cyclization : React precursors in pyridine under reflux (100–120°C for 5–6 hours) to form the pyrazolo[1,5-a]pyrimidine core .
- Esterification : Introduce the ethyl ester group via nucleophilic substitution with ethyl chloroformate in dimethylformamide (DMF) using potassium carbonate as a base .
- Purification : Recrystallize from ethanol/DMF (1:1 v/v) to achieve >95% purity. Typical yields range from 62% to 70% under optimized conditions .
Table 1 : Comparison of Reaction Conditions and Yields
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enaminone | Pyridine | 120 | 6 | 68 | |
| β-keto ester | Ethanol | 80 | 8 | 62 |
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example:
- The trifluoromethyl group at C7 appears as a singlet (~δ -63 ppm in 19F NMR) .
- Naphthalen-2-yl protons show aromatic multiplet signals at δ 7.4–8.2 ppm in 1H NMR .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 430.12 for C20H15F3N3O2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., trifluoromethyl vs. methyl groups) or assay conditions. Strategies include:
- Comparative SAR Studies : Synthesize analogs with systematic substituent changes (e.g., replacing naphthalen-2-yl with phenyl) and test enzyme inhibition (e.g., kinase assays) .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions and validate with mutagenesis .
Q. How does the trifluoromethyl group at C7 influence the compound’s bioactivity?
- Methodological Answer : The CF3 group enhances metabolic stability and binding affinity via:
- Hydrophobic Interactions : Stabilizes binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- Electron-Withdrawing Effects : Modulates electron density of the pyrimidine ring, affecting reactivity in nucleophilic substitutions .
- Experimental Validation : Compare IC50 values of CF3-substituted analogs vs. non-fluorinated derivatives in enzyme inhibition assays (Table 2) .
Table 2 : Impact of CF3 Substitution on Kinase Inhibition (IC50, nM)
| Compound | Kinase A | Kinase B |
|---|---|---|
| CF3-substituted | 12 ± 2 | 45 ± 5 |
| Non-fluorinated | 120 ± 10 | 300 ± 20 |
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or Hünig’s base to accelerate cyclization (yield increases from 60% to 78%) .
- Solvent Optimization : Replace DMF with acetonitrile for easier purification via column chromatography .
- Flow Chemistry : Implement continuous flow reactors to reduce reaction time (from 6 hours to 1 hour) and improve scalability .
Data Contradiction Analysis
Q. Why do NMR spectra of similar derivatives show variability in aromatic proton shifts?
- Methodological Answer : Shifts depend on solvent polarity and substituent electronic effects. For example:
- In DMSO-d6, naphthalen-2-yl protons deshield to δ 8.0–8.3 ppm due to hydrogen bonding .
- Electron-withdrawing groups (e.g., CF3) cause upfield shifts (~δ 0.5 ppm) in adjacent protons .
- Resolution : Use deuterated chloroform (CDCl3) for consistent comparisons and DFT calculations (e.g., Gaussian) to predict shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
